molecular formula C9H20N2O B12796691 Diazene, methyloctyl-, 2-oxide CAS No. 54912-32-2

Diazene, methyloctyl-, 2-oxide

Cat. No.: B12796691
CAS No.: 54912-32-2
M. Wt: 172.27 g/mol
InChI Key: PTJKOGLRCNFJPB-UHFFFAOYSA-N
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Description

Diazene, methyloctyl-, 2-oxide is an organic compound that belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazene, methyloctyl-, 2-oxide can be achieved through several methods. One common approach involves the oxidation of hydrazine derivatives. For instance, the oxidation of hydrazine with hydrogen peroxide or air can yield diazene compounds . Another method involves the reduction of nitroso compounds using eco-friendly reductants such as glucose in an alkaline medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. Mechanochemical methods, which are solvent-free and capable of providing high volumes of the target material, are also employed. These methods are advantageous as they promote high-rate solid-state reactions without the need for high temperatures .

Chemical Reactions Analysis

Types of Reactions

Diazene, methyloctyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert diazene compounds into hydrazine derivatives.

    Substitution: Diazene compounds can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and glucose for reduction. The conditions for these reactions vary, with some requiring alkaline media and others being catalyzed by acids .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various nitrogen oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Diazene, methyloctyl-, 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of diazene, methyloctyl-, 2-oxide involves its interaction with molecular targets through its nitrogen-nitrogen double bond. This bond can undergo cis-trans isomerization, which is influenced by factors such as torsion and inversion. The activation energies for these pathways are similar, and the competition between these mechanisms has been studied using electronic structure theory calculations .

Properties

CAS No.

54912-32-2

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

methyl-octylimino-oxidoazanium

InChI

InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-9H2,1-2H3

InChI Key

PTJKOGLRCNFJPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=[N+](C)[O-]

Origin of Product

United States

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